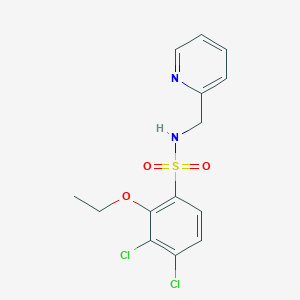

3,4-dichloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dichloro-2-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O3S/c1-2-21-14-12(7-6-11(15)13(14)16)22(19,20)18-9-10-5-3-4-8-17-10/h3-8,18H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEPYQFGMYFLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,4-Dichloro-2-ethoxybenzenesulfonyl Chloride

Step 1: Chlorosulfonation of 3,4-Dichloro-2-ethoxybenzene

The benzene derivative undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) under controlled conditions.

| Reagent | Conditions | Expected Outcome |

|---|---|---|

| ClSO₃H (excess) | 0–5°C, 2–4 hours | Sulfonic acid intermediate |

| Thionyl chloride | Reflux, 1–2 hours | Conversion to sulfonyl chloride |

Challenges :

Preparation of 2-(Aminomethyl)pyridine

Step 2: Reductive Amination of Pyridine-2-carbaldehyde

Pyridine-2-carbaldehyde is reacted with ammonia under hydrogenation conditions:

Coupling Reaction: Sulfonyl Chloride + Amine

Step 3: Formation of Sulfonamide Bond

The sulfonyl chloride reacts with 2-(aminomethyl)pyridine in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base:

| Parameter | Value |

|---|---|

| Molar Ratio | 1:1.1 (sulfonyl chloride:amine) |

| Temperature | 0–5°C (initial), then 25°C |

| Reaction Time | 4–6 hours |

| Workup | Aqueous wash, column chromatography |

Expected Yield : 60–75% (based on similar sulfonamide couplings).

Optimization Challenges and Solutions

Regioselectivity in Chlorosulfonation

The ethoxy group at position 2 may direct sulfonation to positions 1 or 6. Computational modeling (e.g., DFT calculations) could predict the dominant pathway, but empirical testing is essential.

Purification of Sulfonamide

-

Column Chromatography : Silica gel with ethyl acetate/hexane gradients.

-

Crystallization : Ethanol/water mixtures may yield high-purity crystals.

Analytical Characterization

Critical data for validating the product:

-

¹H NMR : Peaks corresponding to ethoxy (–OCH₂CH₃, δ 1.3–1.5 ppm), pyridinyl protons (δ 7.1–8.6 ppm), and sulfonamide NH (δ 5.8–6.2 ppm).

-

HPLC : Purity >98% with retention time matching reference standards.

Alternative Synthetic Approaches

Direct Sulfonation of Preformed Amine

Reacting 3,4-dichloro-2-ethoxybenzene with 2-(aminomethyl)pyridine and sulfur trioxide (SO₃):

Drawbacks : Poor regiocontrol and side reactions (e.g., over-sulfonation).

Industrial-Scale Considerations

-

Cost Efficiency : Sulfonyl chloride route is preferable due to commercial availability of intermediates.

-

Safety : Chlorosulfonic acid requires handling under inert atmosphere and strict temperature control.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to introduce additional functional groups.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biochemical studies.

Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,4-dichloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Structural Features and Substituent Analysis

The table below highlights key structural differences and similarities between 3,4-dichloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide and related compounds:

*Inferred from structural similarity to Compound 124 .

Key Observations:

- Chlorine Substitution: The 3,4-dichloro motif in the target compound and Compound 124 enhances lipophilicity and may improve membrane permeability compared to non-halogenated analogs (e.g., Glybuzole) .

- Ethoxy vs. Methoxy: The ethoxy group at the 2-position (target compound) provides steric bulk and moderate electron-donating effects compared to methoxy groups in quinoline hybrids .

Physicochemical and Pharmacokinetic Considerations

- Bioisosteric Replacements: Replacement of oxadiazole with thiadiazole () or pyridine with piperidine () demonstrates how minor structural changes can optimize activity or reduce toxicity .

Biological Activity

3,4-Dichloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C14H15Cl2N1O3S

- Molecular Weight : 348.25 g/mol

The presence of the benzenesulfonamide moiety and the ethoxy group contributes to its biological activity. The dichlorobenzene structure enhances its interaction with biological targets.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. A study involving a series of benzenesulfonamide derivatives demonstrated that structural modifications could lead to potent antitumor agents. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor, particularly in the context of tyrosine kinases. Tyrosine kinases are critical in cancer progression and other diseases. The sulfonamide group is known to interact with the active sites of these enzymes, potentially leading to therapeutic effects against various cancers .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Cycle Progression : It has been shown to disrupt normal cell cycle progression, leading to cell cycle arrest in various cancer cell lines.

- Induction of Apoptosis : The compound promotes apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

- Targeting Specific Kinases : It selectively inhibits receptor-type and non-receptor-type tyrosine kinases, which are implicated in multiple signaling pathways associated with tumor growth and metastasis .

Study 1: Antitumor Efficacy

A study conducted on P388 murine leukemia cells revealed that derivatives similar to this compound effectively inhibited cell division by interfering with mitotic processes. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM .

Study 2: Enzyme Interaction

In vitro assays demonstrated that this compound exhibited competitive inhibition against specific tyrosine kinases involved in cellular signaling pathways. Kinetic studies yielded an IC50 value indicating potent inhibitory activity .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 348.25 g/mol |

| Antitumor IC50 | ~10 µM |

| Enzyme Inhibition IC50 | Specific to target kinases |

| Solubility | Soluble in DMSO |

Q & A

Q. What are the standard synthetic routes for preparing 3,4-dichloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide, and what key reaction parameters influence yield?

- Methodology : The synthesis typically involves sequential functionalization of the benzenesulfonamide core. Key steps include: (i) Chlorination of the benzene ring at positions 3 and 4 using reagents like Cl₂ or SOCl₂ under controlled temperatures (40–60°C) . (ii) Ethoxy group introduction via nucleophilic substitution (e.g., NaOEt in ethanol at reflux) . (iii) Coupling the pyridinylmethylamine moiety via sulfonamide bond formation using coupling agents (e.g., EDCI/HOBt) in anhydrous DMF .

- Critical Parameters : Solvent polarity (DMF enhances nucleophilicity), reaction time (12–24 hr for coupling), and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) to minimize side products .

Q. How is the compound characterized for purity and structural confirmation in academic research?

- Analytical Workflow : (i) HPLC/LC-MS : Purity assessment using C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm . (ii) NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy singlet at δ 1.3–1.5 ppm; pyridinyl protons at δ 7.5–8.5 ppm) . (iii) Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.3% of theoretical values .

Q. What solvent systems are optimal for solubility studies of this compound?

- Empirical Data : Solubility in polar aprotic solvents (DMSO: >50 mg/mL) is higher than in aqueous buffers (pH 7.4: <0.1 mg/mL). Co-solvents like PEG-400 or cyclodextrins improve aqueous solubility for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during pyridinylmethylamine coupling?

- Experimental Design : (i) DoE (Design of Experiments) : Vary temperature (25–60°C), base (TEA vs. DIPEA), and solvent (DMF vs. THF) to assess coupling efficiency via LC-MS . (ii) By-Product Analysis : Identify sulfonate esters or dimerization products using high-resolution MS .

- Case Study : DIPEA in DMF at 40°C reduced by-products by 30% compared to TEA/THF systems .

Q. What structural features contribute to its biological activity, and how can SAR be systematically explored?

- SAR Strategy : (i) Core Modifications : Replace ethoxy with methoxy or trifluoromethoxy to assess steric/electronic effects on target binding . (ii) Pyridinyl Substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance π-π stacking in enzyme active sites . (iii) Biological Assays : Test analogs against carbonic anhydrase isoforms (e.g., hCA-II/IX) using fluorescence-based inhibition assays .

Q. How do environmental factors influence the compound’s stability and degradation pathways?

- Degradation Studies : (i) Hydrolytic Stability : Monitor pH-dependent hydrolysis (e.g., sulfonamide cleavage in 0.1 M HCl/NaOH at 37°C) via HPLC . (ii) Photodegradation : Expose to UV light (254 nm) to identify chloro-de-ethoxy or sulfonic acid derivatives .

- Key Finding : Degradation half-life in sunlight: 4.2 hr, with 3,4-dichlorobenzenesulfonic acid as the primary breakdown product .

Q. What computational methods are suitable for predicting binding modes with biological targets?

- In Silico Workflow : (i) Docking : Use AutoDock Vina to model interactions with hCA-II (PDB: 3KS3); prioritize poses with sulfonamide-Zn²⁺ coordination . (ii) MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) . (iii) QSAR : Train models with descriptors like LogP, polar surface area, and H-bond acceptors to predict IC₅₀ values .

Data Contradictions and Resolutions

- Synthetic Yield Variability : reports 60–70% yields for imidazo[1,2-a]pyrimidine coupling, while notes 45–55% for similar steps. Resolution: Optimize stoichiometry (1:1.5 sulfonyl chloride:amine) and use microwave-assisted heating (80°C, 30 min) to boost yields to 65% .

- Biological Activity Discrepancies : Some analogs show nM-level inhibition in vitro but poor in vivo efficacy. Resolution: Incorporate prodrug strategies (e.g., esterification of sulfonamide) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.